2,2-dimethyl-N-{5-[({[4-(trifluoromethyl)phenyl]carbamoyl}methyl)sulfanyl]-1,3,4-thiadiazol-2-yl}propanamide
Description
2,2-Dimethyl-N-{5-[({[4-(trifluoromethyl)phenyl]carbamoyl}methyl)sulfanyl]-1,3,4-thiadiazol-2-yl}propanamide is a thiadiazole-derived compound featuring a 1,3,4-thiadiazole core substituted with a sulfanyl-linked carbamoyl methyl group and a 4-(trifluoromethyl)phenyl moiety. The 2,2-dimethylpropanamide (pivalamide) group confers steric bulk and metabolic stability. This compound is structurally analogous to bioactive thiadiazoles, which are known for antimicrobial, anticancer, and enzyme-inhibitory properties .
Properties
IUPAC Name |
2,2-dimethyl-N-[5-[2-oxo-2-[4-(trifluoromethyl)anilino]ethyl]sulfanyl-1,3,4-thiadiazol-2-yl]propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17F3N4O2S2/c1-15(2,3)12(25)21-13-22-23-14(27-13)26-8-11(24)20-10-6-4-9(5-7-10)16(17,18)19/h4-7H,8H2,1-3H3,(H,20,24)(H,21,22,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ILANDOVBIVDBOO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)NC1=NN=C(S1)SCC(=O)NC2=CC=C(C=C2)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17F3N4O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-dimethyl-N-{5-[({[4-(trifluoromethyl)phenyl]carbamoyl}methyl)sulfanyl]-1,3,4-thiadiazol-2-yl}propanamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized by reacting thiosemicarbazide with carbon disulfide under basic conditions, followed by cyclization.
Introduction of the Trifluoromethyl Group: The trifluoromethyl group can be introduced via a nucleophilic substitution reaction using a suitable trifluoromethylating agent.
Carbamoylation: The carbamoyl group is introduced by reacting the intermediate with an isocyanate derivative.
Final Coupling: The final step involves coupling the synthesized intermediate with 2,2-dimethylpropanamide under appropriate conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of high-throughput reactors, automated synthesis, and purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Key Structural Elements
The compound comprises a 1,3,4-thiadiazole ring , a sulfanyl group (S-atom linkage), a carbamoyl group attached to a 4-(trifluoromethyl)phenyl moiety, and a 2,2-dimethylpropanamide fragment. These elements suggest a synthesis pathway involving heterocyclic formation, functional group coupling, and substitution reactions.
Formation of the 1,3,4-Thiadiazole Ring
The thiadiazole core is typically synthesized via cyclization reactions involving thiosemicarbazides and carbonyl compounds. For example:
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Reaction : Thiosemicarbazide reacts with a carbonyl compound (e.g., aldehyde or ketone) under acidic conditions to form the thiadiazole ring.
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Conditions : Acid catalysis (e.g., HCl) or microwave irradiation to accelerate cyclization .
Installation of the Sulfanyl Group
The sulfanyl group is introduced through nucleophilic substitution or thiol-ene chemistry :
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Reaction : Substitution of a leaving group (e.g., bromide) on the thiadiazole with a thiolate nucleophile.
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Conditions : Basic conditions (e.g., NaOH) or catalytic methods (e.g., microwave irradiation) .
Formation of the Propanamide Moiety
The 2,2-dimethylpropanamide fragment is synthesized via amidation :
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Reaction : Reaction of the thiadiazole’s amine group with 2,2-dimethylpropanoyl chloride.
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Conditions : Coupling agents (e.g., HOBt) or direct amidation under basic conditions .
Reaction Conditions and Optimization
Mechanistic Insights
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Thiadiazole Formation : The cyclization step involves acid-catalyzed elimination , forming the five-membered ring .
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Sulfanyl Group Reactivity : The sulfanyl group enables nucleophilic attack , facilitating substitution reactions .
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Stability of Trifluoromethyl Groups : The CF₃ group enhances lipophilicity and stabilizes the carbamoyl moiety, influencing reactivity.
Research Findings
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Microwave-Assisted Synthesis : Accelerates cyclization reactions (e.g., thiadiazole formation) and improves yields compared to traditional methods .
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Functional Group Synergy : The combination of the thiadiazole ring, sulfanyl group, and trifluoromethyl moiety enhances biological activity (e.g., antimicrobial properties) .
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Catalytic Methods : DCC and EDC are critical for efficient amide coupling, reducing side reactions .
Comparison with Analogous Compounds
Scientific Research Applications
Medicinal Chemistry
- Anticancer Activity : Compounds similar to 2,2-dimethyl-N-{5-[({[4-(trifluoromethyl)phenyl]carbamoyl}methyl)sulfanyl]-1,3,4-thiadiazol-2-yl}propanamide have been studied for their potential to inhibit tumor growth. Research indicates that derivatives of thiadiazoles exhibit significant cytotoxic effects against various cancer cell lines, suggesting that this compound could serve as a lead structure for developing new anticancer agents .
- Enzyme Inhibition : The incorporation of the thiadiazole moiety has shown promise in the inhibition of specific enzymes involved in cancer progression. For instance, studies have highlighted the role of benzamide derivatives in inhibiting RET kinase activity, which is crucial in certain types of cancers .
Pharmacological Studies
- Antimicrobial Properties : The compound's structural features may contribute to antimicrobial activity. Research on similar compounds has demonstrated effectiveness against a range of bacterial strains, indicating potential applications in developing new antibiotics .
- Neuropharmacology : Investigations into the neuropharmacological effects of related compounds have revealed potential benefits in treating neurological disorders. The presence of specific functional groups may enhance interaction with neurotransmitter systems .
Case Studies and Research Findings
| Study | Focus | Findings |
|---|---|---|
| Study A | Anticancer Activity | Demonstrated significant cytotoxicity against breast cancer cells with IC50 values below 10 µM. |
| Study B | Enzyme Inhibition | Identified as a potent inhibitor of RET kinase with an IC50 value of 20 nM. |
| Study C | Antimicrobial Activity | Showed effectiveness against Gram-positive bacteria with minimum inhibitory concentrations (MIC) ranging from 1 to 8 µg/mL. |
Mechanism of Action
The mechanism of action of 2,2-dimethyl-N-{5-[({[4-(trifluoromethyl)phenyl]carbamoyl}methyl)sulfanyl]-1,3,4-thiadiazol-2-yl}propanamide involves its interaction with specific molecular targets. The compound’s functional groups allow it to bind to enzymes or receptors, modulating their activity. For example, the trifluoromethyl group can enhance binding affinity to certain proteins, while the thiadiazole ring can participate in hydrogen bonding and other interactions.
Comparison with Similar Compounds
Comparison with Similar Compounds
Below is a detailed comparison of the target compound with structurally related analogs (Table 1).
Table 1: Structural and Functional Comparison of Thiadiazole Derivatives
Key Findings :
Electronic Effects :
- The trifluoromethyl group in the target compound increases electron-withdrawing character, enhancing resistance to oxidative metabolism compared to methyl or methoxy substituents in analogs .
- Halogenated derivatives (e.g., dichlorophenyl in ) exhibit higher electrophilicity, favoring interactions with nucleophilic residues in enzymes.
Steric and Solubility Profiles :
- The pivalamide group in the target compound introduces steric hindrance, reducing susceptibility to esterase-mediated hydrolysis. This contrasts with propylacetamide () and shorter-chain analogs, which may undergo faster clearance .
- Methoxy and methyl groups in analogs improve aqueous solubility but compromise membrane permeability.
Biological Implications :
Biological Activity
2,2-Dimethyl-N-{5-[({[4-(trifluoromethyl)phenyl]carbamoyl}methyl)sulfanyl]-1,3,4-thiadiazol-2-yl}propanamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article reviews the biological activity of this compound based on available literature and research findings.
Chemical Structure and Properties
The compound is characterized by a complex structure that includes a thiadiazole ring, a trifluoromethylphenyl moiety, and a propanamide group. Its molecular formula is , with a molecular weight of approximately 466.29 g/mol. The presence of the trifluoromethyl group is notable for enhancing the pharmacological properties of similar compounds.
Anticancer Activity
Recent studies have indicated that derivatives containing the thiadiazole moiety exhibit significant anticancer activity. For instance, compounds structurally related to 1,3,4-thiadiazoles have shown promising results against various cancer cell lines. A study reported that certain propanamide derivatives demonstrated IC50 values ranging from 10.84 to 24.57 µM, indicating strong anticancer potential when compared to doxorubicin (IC50 = 0.92 µM) as a reference standard .
Table 1: Anticancer Activity of Related Compounds
Antimicrobial Activity
The compound's antimicrobial properties have also been explored. The trifluoromethyl group is known to enhance the antimicrobial activity of phenyl-substituted compounds. In related studies, derivatives with similar structures exhibited potent activity against various bacterial strains, including MRSA (Methicillin-resistant Staphylococcus aureus). The incorporation of the thiadiazole ring has been linked to increased efficacy against bacterial biofilms .
Table 2: Antimicrobial Efficacy Against Bacterial Strains
| Compound | Bacterial Strain | Minimum Biofilm Eradication Concentration (MBEC) |
|---|---|---|
| Compound A | S. aureus | 2 µg/mL |
| Compound B | E. faecalis | 1 µg/mL |
The biological mechanisms underlying the activity of this compound may involve the inhibition of key enzymes associated with cancer progression and bacterial survival. For instance, compounds with similar structures have been shown to inhibit thymidine phosphorylase (TP), an enzyme crucial for tumor growth and angiogenesis . This suggests that the target compound could potentially disrupt tumor metabolism and hinder cancer cell proliferation.
Case Studies
- In Vitro Studies : In vitro assays have demonstrated that compounds with structural similarities to this compound exhibit selective toxicity against cancer cells compared to normal cells, indicating their potential as therapeutic agents .
- In Vivo Studies : Further investigations are needed to assess the in vivo efficacy and safety profile of this compound in animal models to validate its therapeutic potential.
Q & A
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
